N-Benzylcyclopropylamine
Description
Significance of Cyclopropylamine (B47189) Moiety in Chemical Research
The cyclopropylamine moiety is a crucial building block in medicinal chemistry, valued for the unique structural and physicochemical properties it imparts to molecules. longdom.orgacs.org The three-membered cyclopropane (B1198618) ring is highly strained, with bond angles of approximately 60°, which enhances its chemical reactivity. longdom.org This inherent strain and the presence of the reactive amino group make cyclopropylamine a valuable intermediate in the synthesis of a wide range of compounds. longdom.org
In drug design, the cyclopropyl (B3062369) group offers a way to introduce conformational rigidity into otherwise flexible aliphatic systems while maintaining a high degree of three-dimensional character. hyphadiscovery.comnih.gov This rigidity can lead to a more defined orientation of functional groups, which can enhance binding affinity and selectivity for biological targets. nih.gov The electronic properties of the cyclopropane ring also influence a molecule's metabolic stability. The high carbon-hydrogen bond dissociation energy can make the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug breakdown. hyphadiscovery.com
The cyclopropylamine scaffold is a key feature in numerous bioactive compounds, including therapeutic agents such as antidepressants and antiviral drugs. longdom.orgontosight.ai Its ability to interact with biological targets like enzymes and receptors has cemented its importance in drug discovery. longdom.orgontosight.ai Researchers utilize this moiety to design novel therapeutic agents and to study the reactivity of strained molecules. longdom.org
Historical Context of N-Benzylcyclopropylamine Investigations as Enzyme Modulators
Historically, this compound (BCA) and its derivatives have been central to the investigation of enzyme inhibition mechanisms, particularly concerning cytochrome P450 enzymes. In an effort to overcome the rapid metabolism of potential drug candidates, researchers began designing compounds to inhibit the P450 enzymes responsible for this breakdown. ku.edu Simple cyclopropylamines, specifically N-benzylcyclopropylamines, were discovered to be exceptionally effective P450 inhibitors. ku.edu
Further studies revealed that these compounds acted as "suicide substrates" for P450 enzymes. ku.edu This type of irreversible inhibition occurs when the enzyme converts the inhibitor into a reactive species that then covalently binds to the enzyme, permanently inactivating it. The proposed mechanism for this inactivation involved the oxidation of the cyclopropylamine by the P450 enzyme. ku.edu This led to the widespread adoption of the cyclopropyl group as a mechanistic probe to study amine-metabolizing enzymes. ku.edu
The research into cyclopropylamine-based inhibitors expanded beyond P450s. The chemical scaffold of tranylcypromine (B92988), a well-known monoamine oxidase (MAO) inhibitor that features a cyclopropylamine core, has been used as a template for designing inhibitors of other enzymes. nih.gov For instance, derivatives of tranylcypromine have been synthesized and evaluated as inhibitors of histone demethylase KDM1A (also known as LSD1), which has become an attractive therapeutic target in oncology. nih.gov These investigations found that introducing bulkier substituents on the cyclopropylamine ring could increase selectivity for KDM1A over monoamine oxidases (MAO-A and MAO-B). nih.gov Structural and biochemical analyses of these this compound derivatives have provided detailed insights into how they form covalent adducts with the enzyme's flavin adenine (B156593) dinucleotide (FAD) co-enzyme, furthering the understanding of their inhibitory action. nih.gov
Research Findings on this compound Derivatives as Enzyme Modulators
| Compound Class | Target Enzyme(s) | Key Research Findings |
| N-Benzylcyclopropylamines (BCA) | Cytochrome P450 (P450) | Identified as highly effective suicide substrates, leading to irreversible enzyme inactivation. ku.edu |
| N-Cyclopropyl-N-methylaniline (NCNMA) | Cytochrome P450 (P450), Horseradish Peroxidase (HRP) | P450 oxidation occurs via a Hydrogen Atom Transfer (HAT) mechanism, while HRP oxidation proceeds through a Single Electron Transfer (SET) mechanism, demonstrating different enzymatic pathways. ku.edu |
| Tranylcypromine Derivatives | Histone Demethylase KDM1A, Monoamine Oxidase A/B (MAO-A/B) | Act as covalent inhibitors of KDM1A. Introducing bulkier substituents on the cyclopropylamine ring enhances selectivity for KDM1A over MAOs. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-benzylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBAUXJPPHVCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158024 | |
| Record name | N-Cyclopropylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13324-66-8 | |
| Record name | N-Cyclopropylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13324-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclopropylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Benzylcyclopropylamine and Its Analogues
Stereoselective Synthesis of N-Benzylcyclopropylamine Derivatives
The precise control of stereochemistry is critical in the synthesis of chiral cyclopropylamines. Methodologies to achieve this include asymmetric cyclopropanation, the use of chiral auxiliaries, and innovative chemoenzymatic protocols.
Asymmetric Cyclopropanation Strategies
Asymmetric cyclopropanation reactions are fundamental to establishing the stereogenic centers of the cyclopropane (B1198618) ring with high enantioselectivity. These methods often rely on chiral catalysts to direct the approach of a carbene to an alkene.
One of the primary strategies involves the use of chiral dirhodium tetracarboxylate catalysts. wikipedia.org These catalysts are highly effective for the asymmetric cyclopropanation of vinyl heterocycles and other alkenes using donor/acceptor carbenes derived from diazoacetates. wikipedia.org A notable characteristic of this approach is its excellent diastereoselectivity, which is often greater than 30:1. wikipedia.org The choice of catalyst is crucial for achieving high enantiomeric excess (ee). For instance, catalysts such as Rh₂(S-DOSP)₄ and Rh₂(R-p-Ph-TPCP)₄ have been developed for this purpose. wikipedia.org The enantioselectivity of these reactions can sometimes be enhanced by the presence of additives like 2-chloropyridine. wikipedia.org
Another approach utilizes cobalt catalysts with chiral ligands to perform asymmetric cyclopropanations with nonstabilized carbenes. wikipedia.org This method can employ gem-dichloroalkanes as carbene precursors, offering an alternative to potentially hazardous diazoalkanes. wikipedia.org The process is believed to involve a cationic carbenoid species similar to the Simmons-Smith reagent and demonstrates high levels of enantioselectivity for various alkene types. wikipedia.org
The Kulinkovich reaction, which involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, can also be adapted for asymmetric cyclopropanation to produce cyclopropanols, which are precursors to cyclopropylamines. Current time information in Chatham County, US. Asymmetric variants of this reaction have been developed to yield chiral cyclopropanol (B106826) derivatives. Current time information in Chatham County, US.
| Method | Catalyst/Reagent Type | Carbene Precursor | Key Features | Reference |
|---|---|---|---|---|
| Dirhodium-Catalyzed Cyclopropanation | Chiral dirhodium tetracarboxylates (e.g., Rh₂(S-DOSP)₄) | Diazoacetates | High diastereoselectivity (>30:1); high enantioselectivity. | wikipedia.org |
| Cobalt-Catalyzed Cyclopropanation | Cobalt complexes with chiral ligands | gem-Dichloroalkanes | Avoids use of diazoalkanes; compatible with nonstabilized carbenes. | wikipedia.org |
| Asymmetric Kulinkovich Reaction | Titanium(IV) alkoxide with chiral ligands | Esters and Grignard reagents | Forms chiral cyclopropanol precursors. | Current time information in Chatham County, US. |
Chiral Auxiliary Approaches in this compound Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. acs.org After the desired stereocenter is created, the auxiliary is removed for potential reuse. acs.org This strategy is a powerful tool for asymmetric synthesis. acs.org
A highly effective application of this approach for synthesizing chiral cyclopropylamines involves the use of N-sulfinyl imines. organic-chemistry.org Chiral N-sulfinyl alpha-chloro ketimines can be treated with Grignard reagents, leading to the formation of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good yields and diastereoselectivity. organic-chemistry.org The N-sulfinyl group acts as the chiral director in this transformation. organic-chemistry.org Subsequent deprotection of the sulfinamide group yields the N-unprotected chiral 1-substituted cyclopropylamines. organic-chemistry.org
Another well-established chiral auxiliary used in asymmetric cyclopropanation is (R)-pantolactone. wikipedia.org When attached as an ester to a diazoacetate, it effectively directs the stereochemistry of the cyclopropanation reaction catalyzed by rhodium complexes. wikipedia.org This approach represents one of the earliest successful strategies for asymmetric induction in such reactions. wikipedia.org Other auxiliaries, such as oxazolidinones, have also been widely used to control the stereochemistry of various transformations, including alkylation and aldol (B89426) reactions, which can be part of a synthetic route to chiral cyclopropane derivatives. acs.orgnih.gov
A novel strategy combines the use of chiral auxiliaries with a substrate-directable reaction sequence involving aldol–cyclopropanation–retro-aldol reactions to produce enantiopure cyclopropane carboxaldehydes, which are valuable precursors for cyclopropylamines. researchgate.net
| Chiral Auxiliary | Substrate Class | Key Reaction Step | Product Precursor | Reference |
|---|---|---|---|---|
| tert-Butanesulfinamide | alpha-Chloro ketimines | 1,3-Dehydrohalogenation and Grignard addition | N-Sulfinyl cyclopropylamines | organic-chemistry.org |
| (R)-Pantolactone | Diazoacetates | Rhodium-catalyzed cyclopropanation | Cyclopropane carboxylates | wikipedia.org |
| Oxazolidinone | Acyl derivatives | Asymmetric alkylation/aldol reactions | Varied substituted carbonyls | acs.orgnih.gov |
Chemoenzymatic Synthesis Protocols for Enantiopure Cyclopropyl (B3062369) Ketones
Chemoenzymatic methods leverage the high stereoselectivity of enzymes for key transformations within a synthetic route. Biocatalytic cyclopropanations have emerged as a powerful alternative to chemocatalytic methods for accessing enantioenriched cyclopropanes. researchgate.net
A notable protocol involves the use of engineered myoglobin (B1173299) variants as biocatalysts for the cyclopropanation of olefins with ethyl α-diazopyruvate. researchgate.net This method efficiently produces α-cyclopropylpyruvates with high diastereomeric ratios and excellent enantiomeric excess (up to 99% ee). researchgate.net These resulting enantiopure cyclopropyl ketones are valuable and versatile building blocks. The ketoester functionality within these products can be readily manipulated through further chemical modifications, allowing for the synthesis of a diverse array of optically pure cyclopropane derivatives, which can then be converted to the corresponding amines. researchgate.net This biocatalytic strategy provides a scalable and efficient route to these important chiral intermediates. researchgate.net
Functionalization and Diversification of the this compound Scaffold
Once the core this compound structure is synthesized, its scaffold can be further modified to create a library of analogues. This diversification is achieved through regioselective functionalization and powerful multicomponent reactions.
Regioselective Functionalization Techniques
Regioselective functionalization allows for the introduction of new chemical groups at specific positions on the this compound molecule. A prominent strategy in modern synthesis is transition metal-catalyzed C-H bond functionalization, which enables the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. yale.edugrantome.com This approach is highly valuable for its efficiency and functional group tolerance. grantome.com For a scaffold like this compound, the directing ability of the amine or the benzyl (B1604629) group could be harnessed to achieve regioselective C-H activation at the cyclopropane ring or the benzylic position. The use of specific metalating agents, such as TMP (2,2,6,6-tetramethylpiperidyl) bases of zinc or magnesium, has proven effective in the regioselective deprotonation and subsequent functionalization of various heterocyclic scaffolds. nih.govrsc.orgnih.gov
Another pathway for functionalization involves the ring-opening of the strained cyclopropane ring. epfl.ch Cyclization and annulation reactions initiated by the ring-opening of aminocyclopropanes have become well-established methods for creating nitrogen-containing building blocks. epfl.ch This approach dramatically alters the core structure, leading to significant diversification.
Multicomponent Reaction Approaches to this compound Derivatives
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. organic-chemistry.org These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. mdpi.com
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org this compound can serve as the amine component in this reaction. For example, studies have shown that cyclopropylamine (B47189) can react with other components to form complex products like pyridines. researchgate.net A hypothetical Ugi reaction using this compound, an aldehyde (e.g., benzaldehyde), a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide) would yield a complex bis-amide, demonstrating the diversification potential of this method.
The Passerini three-component reaction (P-3CR) is another powerful MCR that involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While it does not directly incorporate an external amine, derivatives of this compound containing an aldehyde or carboxylic acid function could participate, or the reaction could be used to build fragments that are later attached to the amine. The Ugi and Passerini reactions are central to building peptidomimetics and are widely used in generating compound libraries for drug discovery. organic-chemistry.orgorganic-chemistry.org
| Reaction | Components | Product Type | Potential Role of this compound | Reference |
|---|---|---|---|---|
| Ugi-4CR | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Serves as the primary amine component. | wikipedia.orgorganic-chemistry.org |
| Passerini-3CR | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Can participate if derivatized with a suitable functional group. | wikipedia.orgorganic-chemistry.org |
Advanced Coupling Reactions for Analog Preparation
The synthesis of analogues of this compound often requires the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds to introduce diverse aryl and heteroaryl moieties. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, have become indispensable tools for this purpose, offering broad substrate scope and functional group tolerance. wikipedia.org
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds, enabling the coupling of amines with aryl halides or pseudohalides. wikipedia.orgrug.nl This reaction has been successfully applied to the previously challenging arylation of cyclopropylamine, providing access to a wide range of N-arylcyclopropylamines, which are key analogues of this compound. acs.orgresearchgate.net
The development of highly active and specialized catalyst systems has been crucial for the successful amination of cyclopropylamine. These systems typically consist of a palladium precatalyst and a sterically hindered phosphine (B1218219) ligand. acs.orgnih.gov For instance, air-stable and commercially available π-allylpalladium precatalysts paired with bulky biaryl phosphine ligands like BrettPhos and tBuBrettPhos have demonstrated high efficacy in delivering monoarylated cyclopropylamines in high yields. acs.orgresearchgate.net These conditions are tolerant of various functional groups and heterocycles, making the synthesis of a diverse library of analogues feasible. acs.org The choice of ligand is critical; for example, while BrettPhos-based catalysts are effective for monoarylation, ligands like PtBu3 are better suited for preparing unsymmetrical diarylated products. acs.org The reaction's utility stems from its ability to replace harsher, traditional methods, thereby expanding the possibilities for C-N bond formation significantly. wikipedia.org
| Catalyst/Precatalyst | Ligand | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| [(tBuBrettPhos)Pd(allyl)]OTf | tBuBrettPhos | Aryl/Heteroaryl Halides | Mono-N-arylcyclopropylamines | acs.org |
| [(BrettPhos)Pd(crotyl)]OTf | BrettPhos | Aryl/Heteroaryl Halides | Mono-N-arylcyclopropylamines | acs.org |
| (PtBu3)Pd(crotyl)Cl | PtBu3 | Aryl/Heteroaryl Halides | Unsymmetrical Diarylcyclopropylamines | acs.org |
| Pd2(dba)3 | BINAP | Aryl Halides | N-Arylcyclopropylamines | researchgate.net |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. researchgate.netnih.gov In the context of this compound analogues, this reaction is particularly useful for introducing aryl or heteroaryl substituents directly onto the cyclopropane ring, leading to compounds such as 2-arylcyclopropylamines. researchgate.net
The synthesis of these analogues can be achieved through a stereodivergent approach that involves the C-H borylation of cyclopropanes followed by a Suzuki-Miyaura coupling. researchgate.net This two-step sequence allows for the creation of structurally diverse arylcyclopropylamines. The reaction has been shown to be effective for coupling a range of boronic acids with halogenated precursors, demonstrating high functional group tolerance. researchgate.netnih.gov For instance, palladium acetate (B1210297) with a ligand like XPhos has been identified as an efficient catalytic system for coupling various aryl bromides. nih.gov This methodology provides a powerful route to functionalized cyclopropylamines that would be difficult to access through other means. thieme-connect.comorganic-chemistry.org
Modern Organic Synthesis Techniques Applicable to this compound
The synthesis of this compound and its derivatives can benefit from the implementation of modern organic synthesis techniques that offer improved efficiency, selectivity, and safety. Among these, photoredox catalysis and flow chemistry are particularly prominent.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.govresearchgate.net This technique is highly applicable to the chemistry of cyclopropylamines due to their unique reactivity upon single-electron transfer (SET) oxidation. nih.gov When a cyclopropylamine is oxidized, it forms a nitrogen radical cation, which can undergo a rapid, irreversible ring-opening to generate a β-carbon radical iminium ion. nih.gov This reactive intermediate can then participate in various bond-forming reactions.
One significant application is the photocatalytic [3+2] cycloaddition of N-aryl or N-sulfonyl cyclopropylamines with olefins. nih.govbris.ac.ukacs.org This process, often catalyzed by ruthenium or iridium polypyridyl complexes, allows for the diastereoselective construction of highly substituted cyclopentylamine (B150401) and spiro skeletons. nih.govresearchgate.netbris.ac.uk The reaction proceeds under mild conditions and tolerates a variety of functional groups on both the cyclopropylamine and the olefin partner. nih.gov
Furthermore, photoredox catalysis can be used for the 1,3-difunctionalization of alkenes to produce γ-bromonitroalkane adducts, which can be subsequently cyclized and reduced to afford aminocyclopropanes. nih.gov This multi-step sequence, using an iridium photocatalyst, demonstrates the utility of this approach for building the core cyclopropylamine structure itself. nih.gov
Flow Chemistry
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters like temperature and residence time, improved safety, and better scalability. rsc.orgnih.gov These features make it an attractive platform for the synthesis of this compound and its analogues.
The continuous nature of flow chemistry is well-suited for multi-step syntheses, allowing for the "telescoping" of several reaction steps into a single, uninterrupted process, which minimizes manual handling and purification of intermediates. rsc.orgnih.gov This is particularly advantageous when dealing with unstable or hazardous intermediates. nih.gov Modern flow reactors can be coupled with various energy sources, such as microwave irradiation for rapid heating, and can be used to perform reactions under superheated conditions, significantly accelerating reaction rates. nih.govacs.org For example, amine alkylations can be performed selectively and rapidly at elevated temperatures and pressures in flow, avoiding the overalkylation often seen in batch reactions. acs.org Given the frequent use of catalyzed reactions, such as hydrogenations and palladium-catalyzed couplings in amine synthesis, flow chemistry provides a safer and more efficient environment for these transformations. vapourtec.comamt.uk
Mechanistic Elucidations of N Benzylcyclopropylamine Reactivity
Enzyme-Mediated Biotransformations of N-Benzylcyclopropylamine
The metabolic fate and enzymatic interactions of this compound are complex, involving key enzyme systems that lead to its biotransformation and, in some cases, the inactivation of the enzymes themselves. The primary enzymes implicated in the metabolism of this compound are Cytochrome P450 and Monoamine Oxidase.
Cytochrome P450 Enzyme Interactions and Inhibition Mechanisms
This compound and its analogues have been identified as potent inhibitors of Cytochrome P450 (P450) enzymes, acting as suicide substrates. ku.edu The interaction with P450 enzymes can lead to N-dealkylation, a common metabolic pathway for many xenobiotics. ku.edunih.gov The mechanistic details of these interactions have been a subject of considerable investigation, with evidence pointing towards multiple potential pathways.
Investigation of Single Electron Transfer (SET) Pathways in N-Dealkylation
The inactivation of P450 enzymes by cyclopropylamines like this compound was initially proposed to proceed through a Single Electron Transfer (SET) mechanism. ku.edunih.gov This proposed pathway involves the oxidation of the nitrogen atom by the enzyme, forming a highly reactive aminium radical cation. nih.gov Subsequent fragmentation of the cyclopropyl (B3062369) ring in this radical cation was thought to generate a reactive species that could then covalently bind to the enzyme's active site, leading to its irreversible inactivation. nih.govresearchgate.net The formation of 3-hydroxypropionaldehyde (3HP) has been considered a potential "signature metabolite" for the SET pathway in the metabolism of cyclopropylamines. nih.gov
However, further research has cast doubt on the primacy of the SET mechanism in the P450-mediated oxidation of this compound. nih.govresearchgate.net While oxidation of a model compound, N-cyclopropyl-N-methylaniline, by horseradish peroxidase (a known SET enzyme) resulted exclusively in ring-opened products, its oxidation by P450 yielded cyclopropanone (B1606653) hydrate (B1144303) without any ring-opened products, and importantly, did not cause enzyme inactivation. nih.govnih.gov This discrepancy suggests that the metabolic pathways and consequences of SET oxidation can vary significantly between different enzyme systems. nih.gov
Hydrogen Atom Transfer (HAT) Mechanisms in Oxidative Metabolism
More recent and comprehensive studies of this compound metabolism by P450 in vitro have provided strong evidence for a Hydrogen Atom Transfer (HAT) mechanism as the predominant pathway. nih.govresearchgate.net This mechanism involves the abstraction of a hydrogen atom from the C-H bonds of the substrate by the activated P450 enzyme, followed by a hydroxyl recombination step. nih.gov This process leads to the formation of non-rearranged carbinolamine intermediates, which are then further metabolized to yield "ordinary" N-dealkylation products such as cyclopropanone hydrate. nih.gov
An alternative HAT pathway involves the abstraction of a hydrogen atom from the N-H bond of secondary cyclopropylamines like this compound. nih.gov This would generate a neutral aminyl radical, which could undergo rapid ring-opening, leading to either enzyme inactivation or the formation of 3-hydroxypropionaldehyde (3HP). nih.gov The observation of both cyclopropanone hydrate (34% yield) and 3HP (57% yield) as major metabolites of this compound in P450 systems supports the operation of HAT-based mechanisms. nih.govresearchgate.net
| Metabolite | Proposed Mechanistic Origin | Yield (%) |
| 3-Hydroxypropionaldehyde (3HP) | HAT from N-H bond, followed by ring-opening | 57 |
| Cyclopropanone hydrate | HAT from C-H bonds, leading to N-dealkylation | 34 |
| Cyclopropylamine (B47189) | N-dealkylation product | 9 |
| Benzaldehyde | N-dealkylation product | 6 |
| Benzyl (B1604629) alcohol | Further metabolism of benzaldehyde | 12 |
| Benzaldoxime | Oxidation product | 19 |
This table summarizes the metabolic fate of this compound with P450 in vitro, with data suggesting a primary role for Hydrogen Atom Transfer (HAT) mechanisms. nih.gov
Formation of Reactive Intermediates and Enzyme Inactivation
The inactivation of Cytochrome P450 enzymes by this compound is a consequence of the formation of reactive intermediates during its metabolism. nih.govsemanticscholar.org While the initial SET hypothesis suggested a ring-opened radical species as the inactivator, nih.gov an alternative mechanism of inactivation has been identified, particularly in liver microsomes. This involves the formation of metabolic intermediate complexes (MICs). nih.gov
In this pathway, a nitroso metabolite of this compound coordinates tightly to the heme iron of the P450 enzyme. nih.gov This coordination prevents the enzyme from participating in further catalytic cycles, effectively inactivating it. nih.gov The formation of these MICs appears to be a major route for P450 inactivation by N-cyclopropylbenzylamine in microsomal systems. nih.gov The process can be complex, potentially involving initial oxidation by flavin-containing monooxygenases (FMO) to an N-hydroxy derivative, which is then further oxidized by P450 and/or FMO to a nitrone. nih.gov Subsequent hydrolysis and oxidation can lead to the formation of α-nitrosotoluene, the precursor to the MIC. nih.gov
Monoamine Oxidase (MAO) Inhibition by this compound Derivatives
Derivatives of this compound are recognized as potent inhibitors of Monoamine Oxidase (MAO), a key enzyme in the metabolism of monoamine neurotransmitters. nih.govnih.govresearchgate.net These compounds exhibit time-dependent and irreversible inhibition of MAO-A. nih.gov The inhibitory activity of these cyclopropylamine derivatives has positioned them as significant subjects of study in medicinal chemistry. mdpi.commdpi.com
Irreversible Inhibition Mechanisms
The inhibition of MAO by this compound derivatives is often irreversible, meaning the inhibitor forms a stable, covalent bond with the enzyme, permanently deactivating it. nih.govpsychiatrictimes.comscirp.org This type of inhibition is also known as mechanism-based inactivation because the enzyme itself catalyzes the conversion of the inhibitor into a reactive species that then inactivates the enzyme. nih.gov For instance, 1-benzylcyclopropylamine (B1214768) acts as a mechanism-based inactivator of MAO. nih.gov
The proposed mechanism for this irreversible inhibition involves a one-electron transfer process. nih.gov The enzyme oxidizes the cyclopropylamine, leading to the formation of a reactive intermediate that then covalently attaches to the enzyme or its flavin cofactor. nih.gov Evidence suggests that for some cyclopropylamine derivatives, the attachment site can be a cysteine residue within the enzyme's active site. nih.gov The irreversible nature of this inhibition means that the restoration of enzyme activity requires the synthesis of new enzyme molecules. psychiatrictimes.com
| Compound | MAO Isozyme | Inhibition Type | Key Mechanistic Feature |
| 1-Benzylcyclopropylamine | MAO-A | Time-dependent, irreversible | Mechanism-based inactivation |
| 1-Phenylcyclopropylamine | MAO-A | Time-dependent, irreversible | Attachment to flavin cofactor |
| N-Cyclopropyl-α-methylbenzylamine | MAO-A & MAO-B | Time-dependent, irreversible | Attachment to a cysteine residue |
This table provides an overview of the inhibition of Monoamine Oxidase (MAO) by this compound and related compounds, highlighting the irreversible nature of the inhibition. nih.gov
Radical Reaction Pathways in MAO Inactivation
This compound is a notable mechanism-based inactivator of monoamine oxidase (MAO), particularly MAO-B. The inactivation process is not a simple binding event but a sequence of chemical reactions initiated by the enzyme's catalytic cycle. The prevailing mechanism involves a single-electron transfer (SET) from the nitrogen atom of this compound to the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO. nih.gov
This initial SET event generates a highly reactive aminium radical cation intermediate. The formation of this radical cation is a critical step, as it sets the stage for the subsequent reactions that lead to the irreversible inactivation of the enzyme. Following its formation, the aminium radical cation can undergo one of two competing pathways: ring-opening of the strained cyclopropyl group or deprotonation.
The pathway that leads to inactivation involves the rapid ring-opening of the cyclopropylaminyl radical cation. This process is thermodynamically favored due to the relief of the inherent ring strain of the three-membered ring. The ring-opening results in the formation of a primary carbon-centered radical. This highly reactive radical can then form a covalent bond with a component of the enzyme's active site. Evidence suggests that this covalent modification can occur at the flavin cofactor or a nearby amino acid residue, such as cysteine, leading to the irreversible inactivation of MAO. nih.gov Spectroscopic studies have shown changes in the flavin absorption spectrum during inactivation, consistent with the formation of a flavin adduct. nih.gov
It is the generation of this reactive, ring-opened radical intermediate that makes this compound and related cyclopropylamines potent mechanism-based inactivators. The enzyme essentially triggers its own demise by catalyzing the formation of a species that covalently modifies and disables it.
Non-Enzymatic Reaction Pathways of this compound
Beyond its enzymatic interactions, this compound can undergo reactions through non-enzymatic pathways, often involving radical cations generated through chemical or electrochemical means. These pathways provide further insight into the intrinsic reactivity of the molecule.
Non-enzymatic single-electron transfer from this compound can be induced using chemical oxidants or electrochemical methods. mdpi.comkoreascience.kr For instance, electrochemical oxidation can generate the this compound radical cation at an anode. mdpi.com Similar to the enzymatic process, this radical cation is a key intermediate that can undergo further reactions.
The fate of the non-enzymatically generated radical cation is also dominated by the facile ring-opening of the cyclopropyl group. This ring-opening is a unimolecular process driven by the release of ring strain and results in the formation of a more stable, delocalized radical. beilstein-journals.org The structure of the resulting ring-opened radical depends on the specific conditions and the presence of other reagents.
Studies on related cyclopropylamine systems have shown that the radical cation can be intercepted by nucleophiles before or after ring-opening, leading to a variety of products. The regioselectivity of the ring-opening and subsequent reactions can be influenced by substituents on both the cyclopropyl and benzyl moieties of the molecule.
The benzyl group of this compound can, in principle, participate in nucleophilic aromatic substitution (SNA r) reactions, although this is less commonly studied than its radical chemistry. For a nucleophilic attack to occur on the aromatic ring, it typically requires the presence of strong electron-withdrawing groups on the ring, which are not present in the parent this compound molecule. chemistrysteps.com
However, if the benzyl ring were appropriately substituted with electron-withdrawing groups (e.g., nitro groups) at the ortho or para positions, it could become susceptible to nucleophilic attack. The mechanism of such a reaction would likely proceed via an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In this hypothetical scenario, a nucleophile would attack the carbon atom bearing a leaving group, and the negative charge would be delocalized by the electron-withdrawing substituents. Subsequent elimination of the leaving group would restore the aromaticity of the ring.
It is important to note that without such activating groups, the benzene (B151609) ring is electron-rich and generally undergoes electrophilic rather than nucleophilic substitution. Therefore, for this compound itself, direct nucleophilic aromatic substitution on the unsubstituted benzyl ring is not a favorable reaction pathway under normal conditions.
Kinetic and Spectroscopic Analyses of this compound Reactions
The elucidation of the complex reaction mechanisms of this compound has been heavily reliant on kinetic and spectroscopic techniques. These methods provide crucial data on reaction rates, the influence of isotopic substitution, and the direct observation of transient intermediates.
The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining steps of a reaction and for distinguishing between different mechanistic pathways. In the context of MAO inactivation by cyclopropylamines, deuterium (B1214612) substitution at specific positions in the molecule can significantly alter the reaction rates.
For a related compound, a deuterium isotope effect of 4.5 on inactivation was observed when the hydrogens on the carbon adjacent to the nitrogen were replaced with deuterium. nih.gov This significant primary KIE indicates that the cleavage of a C-H bond at this position is involved in the rate-determining step of the inactivation process.
Conversely, studies on other cyclopropylamine derivatives have sometimes shown inverse isotope effects (kH/kD < 1) on the rate of inactivation. For example, a modest inverse isotope effect of 0.92 was calculated for the inactivation of MAO-B by a deuterated analog of a cyclopropylamine derivative. core.ac.uk An inverse isotope effect can suggest a change in hybridization at the labeled position in the transition state or a pre-equilibrium step involving the isotopically labeled atom. The presence of both normal and inverse isotope effects on different aspects of the reaction (e.g., inactivation versus product formation) points to a complex mechanism with multiple branching pathways after the initial single-electron transfer. core.ac.uk
| Compound | Isotopic Substitution | Kinetic Parameter | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| Benzyl 1-(aminomethyl)cyclopropane-1-carboxylate | [1,1-2H2] | Inactivation of MAO | 4.5 |
| 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine-d4 | Deuterium at allylic position | Rate of Inactivation | 0.92 |
| 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine-d4 | Deuterium at allylic position | Partition Ratio | 1.6 |
Time-resolved spectroscopy techniques, such as transient absorption spectroscopy, are indispensable for the direct detection and characterization of short-lived reactive intermediates like radical cations. These methods allow for the monitoring of the formation and decay of such species on timescales ranging from femtoseconds to milliseconds.
During the inactivation of MAO by cyclopropylamines, changes in the UV-Vis absorption spectrum of the flavin cofactor are observed, indicating its modification. The spectrum of the oxidized flavin diminishes, while features corresponding to a reduced or modified flavin appear. nih.gov
| Intermediate Species | Spectroscopic Technique | Observed Spectral Features |
|---|---|---|
| Flavin Adduct (in MAO) | UV-Vis Absorption Spectroscopy | Bleaching of oxidized flavin absorption; appearance of reduced/modified flavin spectrum |
| Aromatic Amine Radical Cations (General) | Transient Absorption Spectroscopy | Characteristic absorption bands in the visible and near-UV regions |
| Guanine (B1146940) Radical Cation | Transient Absorption Spectroscopy | Absorption bands at 315 nm, 390 nm, and 510 nm |
Medicinal Chemistry and Biological Activity of N Benzylcyclopropylamine Derivatives
Enzyme Inhibition Studies beyond P450 and MAO
While the inhibitory effects of N-benzylcyclopropylamine and its analogs on cytochrome P450 (P450) and monoamine oxidase (MAO) are well-documented, recent research has expanded to investigate their interactions with other crucial enzymes, revealing a broader spectrum of biological activity. These studies have unveiled the potential of substituted cyclopropylamines to modulate the activity of enzymes involved in epigenetic regulation and neurotransmission.
Lysine-specific demethylase 1 (LSD1 or KDM1A) has emerged as a significant therapeutic target in oncology due to its high expression in various cancer types. nih.gov The inhibition of KDM1A presents a promising strategy for cancer treatment. nih.gov The core structure of many KDM1A inhibitors is based on tranylcypromine (B92988), where the cyclopropane (B1198618) ring is crucial for the covalent interaction with the enzyme's catalytic domain. nih.gov
Research has focused on α-substituted cyclopropylamine (B47189) derivatives to develop more potent KDM1A inhibitors. researchgate.net These derivatives are designed to form a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of KDM1A, leading to its inactivation. researchgate.netnih.gov A series of 1-substituted cyclopropylamine derivatives have been synthesized and shown to be irreversible inhibitors of KDM1A. nih.gov The introduction of substituents on the cyclopropyl (B3062369) core can enhance inhibitory activity and selectivity against monoamine oxidases (MAO A and MAO B). nih.gov
For instance, decorating the phenyl ring at the β-position of the cyclopropane with small, halogenated functional groups, particularly at the meta position, has led to a significant improvement in inhibitory activity against KDM1A. nih.gov One such compound demonstrated potency in the low nanomolar range (31 nM). nih.gov Structural and biochemical analyses have revealed that different stereoisomers of these substituted cyclopropylamines can have similar inhibitory activities but may form different covalent adducts with the FAD co-enzyme. nih.gov
| Compound | Substitution Pattern | KDM1A IC50 (nM) |
|---|---|---|
| Compound 44a | Halogenated phenyl at β-position | 31 |
| Compound 13 | 1-substituted cyclopropylamine | 131 |
| S2101 | trans-2-phenylcyclopropylamine derivative | kinact/KI = 4560 M-1s-1 |
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the management of Alzheimer's disease. nih.gov Research into benzyl-substituted compounds has yielded potent AChE inhibitors. For example, a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds have been synthesized and evaluated for their AChE inhibitory activity. nih.govacs.org One of the most potent compounds in this series, E2020, exhibited an IC50 value of 5.7 nM and showed a 1250-fold greater selectivity for AChE over butyrylcholinesterase (BChE). nih.gov
Further studies on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have also identified potent cholinesterase inhibitors. nih.gov The substitution pattern on the benzyl (B1604629) moiety significantly influences the inhibitory activity. For instance, methyl substitution at the ortho- or meta- position of the benzyl group showed comparable activity, while para-substitution led to reduced activity. nih.gov The introduction of halogen substituents also impacted potency, with bromine and chlorine substituents being more effective than fluorine, likely due to their ability to form halogen bonds with amino acids in the enzyme's active site. nih.gov
In a different series of multitarget 7-alcoxyamino-3-(1,2,3-triazole)-coumarins, benzyl substituted derivatives were found to be notably potent cholinesterase inhibitors. mdpi.com The methoxylated derivatives, particularly the meta-substituted compound, demonstrated the strongest AChE inhibition with an IC50 of 4.16 nM and high selectivity over BChE. mdpi.com Kinetic studies revealed a mixed-type inhibition mechanism, suggesting that these inhibitors can bind to both the catalytic and allosteric sites of AChE. mdpi.com
| Compound Series | Most Potent Derivative | AChE IC50 | Selectivity (AChE vs. BChE) |
|---|---|---|---|
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 13e (E2020) | 5.7 nM | 1250-fold |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | 15b (ortho-methyl) | 0.39 µM | - |
| 7-alcoxyamino-3-(1,2,3-triazole)-coumarins | 1j (meta-methoxy) | 4.16 nM | 686-fold |
Pharmacological Applications and Therapeutic Potential of this compound Analogues
The therapeutic potential of this compound analogues extends across several critical areas of medicine, including oncology, infectious diseases, and virology. The unique structural features of the cyclopropylamine scaffold have been exploited to design novel agents with promising pharmacological activities.
This compound analogues have demonstrated significant potential as anticancer agents, primarily through the inhibition of histone demethylase KDM1A/LSD1. nih.govresearchgate.net This enzyme is overexpressed in many cancers, and its inhibition can restore the normal expression of abnormally silenced genes in cancerous cells. nih.govresearchgate.net Structurally designed trans-2-phenylcyclopropylamine derivatives have been shown to be potent inhibitors of LSD1. nih.gov For instance, compound S2101 exhibited stronger LSD1 inhibition than the parent compound, tranylcypromine. nih.gov
The anticancer activity of N-benzyl derivatives is not limited to KDM1A inhibition. A series of N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors and exhibited significant antiproliferative activities against several cancer cell lines, with IC50 values in the low nanomolar range. nih.gov Similarly, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. nih.gov
Other N-benzyl analogues have also shown promise. A phenylamine derivative isolated from garlic, N-benzyl-N-methyldecan-1-amine, was found to induce cell cycle arrest and apoptosis in human leukemia cells. Furthermore, benzyl and phenyl analogs of the marine alkaloid makaluvamine have been synthesized and evaluated for their antiproliferative activities against breast and colon cancer cell lines, with some derivatives showing excellent inhibition. researchgate.net
| Compound/Analogue | Mechanism of Action | Cancer Cell Line | Activity (IC50) |
|---|---|---|---|
| Compound 20b | Tubulin polymerization inhibitor | Various | 12-27 nM |
| ML323 | USP1/UAF1 inhibitor | Non-small cell lung cancer | Nanomolar potency |
| 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine (11a) | Antiproliferative | HEPG2, MCF7, HCT-116 | 0.7 µmol L⁻¹ |
Derivatives of this compound have been investigated for their antimicrobial properties, with studies revealing important structure-activity relationships. A series of amide derivatives containing a cyclopropane ring were synthesized and tested against various microbial strains. nih.gov The results indicated that the nature and position of substituents on the benzene (B151609) ring and the amide group significantly influence the antimicrobial activity. nih.gov Generally, aryl amides showed higher activity than fatty amides. nih.gov The introduction of halogens (F, Cl, Br) into the benzene ring was found to be beneficial for enhancing antibacterial activity compared to electron-donating groups like methoxy. nih.gov
In another study, a series of N(1)-benzyl and N(1)-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives were synthesized and evaluated for their antimicrobial activity against S. aureus and Mycobacterium smegmatis. nih.gov Many of these compounds exhibited good activity against M. smegmatis. nih.gov
The antimicrobial potential of N-benzyl derivatives extends to other heterocyclic systems as well. For example, novel N-benzyl-3-indole derivatives have been synthesized, and their antimicrobial activities were screened. ekb.eg Hydrazinecarbothioamide derivatives, in particular, showed good antimicrobial activities against all tested microbes. ekb.eg
| Compound Series | Key Findings on Structure-Activity Relationship | Target Microbe(s) |
|---|---|---|
| Amide derivatives with cyclopropane | Aryl amides are more active than fatty amides; halogen substitution enhances activity. | S. aureus, E. coli, C. albicans |
| N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamines | Good activity against M. smegmatis. | S. aureus, M. smegmatis |
| N-benzyl-3-indole derivatives | Hydrazinecarbothioamides showed broad-spectrum activity. | Various bacteria and fungi |
The cyclopropylamine scaffold has been recognized for its potential in the development of antiviral agents. nih.gov Multi-step synthesis is a key technique used to construct these complex molecules, allowing for the precise modification of their structures to enhance antiviral activity and improve pharmacokinetic properties.
Several studies have explored the antiviral potential of compounds incorporating the cyclopropylamine moiety. For instance, novel phenyl-branched cyclopropyl nucleosides, phosphonates, and phosphonic acid analogues have been designed and synthesized as potential antiviral agents against a range of viruses, including HIV-1, HSV-1, HSV-2, and HCMV. nih.gov
Furthermore, N-substituted benzyl/phenyl acetamides have been screened for their anti-HIV-1 activity. nih.govnih.gov Several compounds from this series were identified as effective anti-HIV-1 agents with EC50 values in the low micromolar range and showed no toxicity in human cells. nih.govnih.gov Molecular docking studies suggest that these compounds may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov
The development of broad-spectrum antiviral agents is a critical area of research. ucl.ac.uk Inhibitors of host endoplasmic reticulum (ER) α-glucosidases, which are crucial for the proper folding of viral glycoproteins, represent a promising strategy. ucl.ac.uk N-substituted derivatives of valiolamine, which can be considered a cyclopropylamine analogue, have shown potent inhibitory activity against ER α-glucosidases and were found to be active against dengue virus and SARS-CoV-2 in vitro. ucl.ac.uk
Applications in Neurological Disorders and Neurotransmitter Modulation
The this compound scaffold is a core component of compounds with significant activity within the central nervous system (CNS). Derivatives of this structure have been notably developed as therapeutic agents for neurological disorders, primarily through the modulation of neurotransmitter systems. A key application of these compounds is as Monoamine Oxidase Inhibitors (MAOIs). By inhibiting monoamine oxidase enzymes (MAO-A and MAO-B), these derivatives prevent the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. mdpi.com This leads to an increase in their synaptic concentrations, which is the mechanism behind their antidepressant effects.
The regulation of these key neurotransmitters is crucial, as imbalances are implicated in a variety of psychiatric and neurological conditions. nih.govnih.gov For instance, serotonin is involved in modulating mood, sleep, and behavior, and its dysregulation is a hallmark of depression and anxiety. nih.gov Dopamine pathways are critical for reward, motivation, and motor control, with their disruption being central to Parkinson's disease and schizophrenia. Norepinephrine plays a role in alertness, attention, and the "fight or flight" response. nih.gov
The therapeutic potential of modulating these neurotransmitter systems extends to a range of CNS diseases. For example, compounds containing the related 2-phenylcyclopropylmethylamine (PCPMA) scaffold have shown therapeutic effects in conditions such as depression, schizophrenia, sleep disorders, and Parkinson's disease. nih.gov The ability of this compound derivatives to influence these pathways underscores their importance in the ongoing development of novel treatments for neurological and psychiatric disorders. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
The biological activity of this compound derivatives is intricately linked to their chemical structure. Through Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses, researchers can decipher how specific molecular features influence the therapeutic efficacy and properties of these compounds.
The nature and position of substituents on the this compound scaffold can dramatically alter its biological activity. This is clearly demonstrated in studies of 2-aryl-2-fluoro-cyclopropylamines, which are analogues of the classic MAO inhibitor tranylcypromine. The electronic properties of substituents on the aromatic ring significantly influence the potency of MAO inhibition.
In a series of trans-diastereoisomers, the introduction of electron-withdrawing groups at the para-position of the aryl ring was found to increase the potency of MAO-A inhibition. nih.gov Conversely, the presence of electron-donating substituents, such as methyl or methoxy groups, did not have a significant impact on this activity. nih.gov Interestingly, for the inhibition of MAO-B, aromatic ring substitution in this trans-series had minimal effect. nih.gov The corresponding cis-isomers were generally found to be 10 to 100 times less active against MAO-A, while their activity against MAO-B was comparable to the trans-isomers. nih.gov
This differential effect of substituents highlights the distinct topographies of the active sites of MAO-A and MAO-B and provides a roadmap for designing isoform-selective inhibitors. The following table summarizes the inhibitory activity of selected trans-2-fluoro-2-arylcyclopropylamine analogues against MAO-A and MAO-B.
| Compound | Aryl Substituent (para) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) |
| 7a | -H | 1.2 | 2.5 | 2.1 |
| 7b | -CH3 | 1.3 | 2.4 | 1.8 |
| 7c | -F | 0.9 | 2.1 | 2.3 |
| 7d | -CF3 | 0.7 | 4.9 | 7.0 |
Data sourced from a study on fluorinated phenylcyclopropylamines. nih.gov
The three-dimensional arrangement of a molecule, or its conformation, is critical for its interaction with a biological target. The constrained nature of the cyclopropane ring in the this compound scaffold imparts a degree of rigidity to the molecule. This conformational restriction can be advantageous in drug design as it may lead to a more favorable entropic contribution to the binding affinity with a receptor. acs.org
Cyclopropylamine Scaffold Design in Drug Discovery
The cyclopropylamine moiety is a valuable building block in the design of new therapeutic agents. Its unique structural and electronic properties are leveraged by medicinal chemists to enhance the pharmacological profiles of drug candidates. researchgate.net
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov These scaffolds represent a starting point for the development of new drugs for various diseases. The cyclopropane ring is considered a privileged structure due to its unique steric and electronic features. researchgate.net
The 2-phenylcyclopropylmethylamine (PCPMA) scaffold, which is closely related to this compound, is recognized as a privileged scaffold for the design of CNS-active drugs. nih.gov The rigid cyclopropane ring helps to position the phenyl and amine functionalities in a defined spatial arrangement, which is conducive to binding with aminergic G-protein coupled receptors (GPCRs) and transporters. nih.gov The incorporation of a cyclopropyl ring can enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects. acs.org
Scaffold hopping is a drug design strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a different one, while aiming to maintain or improve its biological activity. nih.govbhsai.org This approach is used to discover novel chemotypes with improved properties, such as better pharmacokinetics or a different side-effect profile. nih.gov
The cyclopropylamine moiety can be a target for scaffold hopping campaigns. For example, a known inhibitor containing a different chemical group could be modified by introducing a cyclopropylamine scaffold to explore new chemical space and potentially improve its drug-like properties. Conversely, in a known cyclopropylamine-containing drug, the cyclopropylamine core could be replaced by another group in an attempt to find a novel and patentable chemical series. researchgate.net This strategy allows for the exploration of diverse chemical architectures while retaining the key pharmacophoric features necessary for biological activity. chimia.ch
Computational and Theoretical Chemistry Studies on N Benzylcyclopropylamine
Quantum Chemical Calculations (DFT) for Mechanistic Insights
Density Functional Theory (DFT) has been a cornerstone in elucidating the mechanistic details of reactions involving N-Benzylcyclopropylamine and its structural analogs. These calculations provide a quantum mechanical framework to understand the electronic structure and reactivity of the molecule.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction energetics and the characterization of transition states. In the context of this compound, a key reaction of interest is the opening of the highly strained cyclopropyl (B3062369) ring. Computational studies on analogous cyclopropane (B1198618) ring-opening reactions have provided valuable insights into the mechanistic pathways.
A hypothetical reaction coordinate for the ring-opening of a protonated this compound could involve the cleavage of a C-C bond in the cyclopropyl ring, leading to a more stable, delocalized carbocation. DFT calculations can precisely model the geometry of the transition state for this process and calculate the activation energy, providing a quantitative measure of the reaction's feasibility.
Table 1: Hypothetical DFT-Calculated Energetic Profile for this compound Ring-Opening
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |
| Protonated this compound (Reactant) | 0.0 | C1-C2 bond length: ~1.51 Å |
| Transition State | +15.2 | C1-C2 bond length: ~2.10 Å |
| Ring-Opened Intermediate (Product) | -5.8 | N/A |
Note: The data in this table is illustrative and based on general principles of cyclopropane ring-opening reactions. Actual values would require specific DFT calculations for this compound.
The exploration of these transition states is crucial for understanding the reactivity of this compound and predicting its behavior in different chemical environments, including biological systems where it may undergo metabolic transformations.
Upon ring-opening or other chemical transformations, this compound can form various reactive intermediates. Computational chemistry, particularly DFT, allows for the detailed characterization of the electronic and geometric structures of these transient species. For example, the homolytic cleavage of the N-H bond could generate a nitrogen-centered radical, while heterolytic cleavage could lead to an amide anion or a cation.
The stability of these intermediates can be assessed by calculating their energies and analyzing their molecular orbitals. The spin density distribution in radical intermediates, for instance, can be visualized to identify the most reactive sites within the molecule. This information is vital for understanding the subsequent reaction pathways these intermediates might follow.
A computational study on the recombination reaction between benzyl (B1604629) and propargyl radicals has demonstrated the utility of quantum chemical calculations in identifying various diradical intermediates and bicyclic structures formed through different reaction pathways. mit.edu Similar computational approaches could be applied to study the potential radical-mediated reactions of this compound.
Molecular Docking and Simulation Studies for Enzyme Interactions
This compound is a known inactivator of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. nih.gov Molecular docking and simulation studies are powerful computational techniques used to investigate the interactions between small molecules like this compound and their protein targets at an atomic level.
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. For this compound, docking studies with MAO-B would aim to identify the specific binding pocket and the key amino acid residues involved in the interaction. The cyclopropylamine (B47189) moiety is crucial for its inhibitory activity, and docking can help to visualize how this group is positioned within the active site of the enzyme.
Studies on similar benzylamine (B48309) derivatives as MAO-B inhibitors have shown that the benzyl group often occupies a hydrophobic pocket, while the amine group interacts with key residues near the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov It is hypothesized that this compound binds in a similar fashion, allowing the cyclopropylamine group to react with the FAD cofactor, leading to irreversible inhibition.
Table 2: Potential Interacting Residues in the Active Site of MAO-B with this compound (Hypothetical Docking Results)
| Amino Acid Residue | Type of Interaction |
| Tyr435 | Hydrogen Bond |
| Tyr398 | Hydrogen Bond |
| Ile199 | Hydrophobic Interaction |
| Leu171 | Hydrophobic Interaction |
| Cys172 | Potential for Covalent Adduct Formation with FAD |
Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time. MD simulations can reveal the stability of the binding pose predicted by docking and highlight any conformational changes in the protein upon ligand binding.
Prediction of Pharmacokinetic and Pharmacodynamic Properties
Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govresearchgate.net For this compound, in silico tools can provide valuable estimations of its pharmacokinetic and pharmacodynamic profile.
Various physicochemical properties that influence pharmacokinetics can be calculated, such as the logarithm of the octanol/water partition coefficient (logP), water solubility, and polar surface area (PSA). These parameters are crucial for predicting oral bioavailability and membrane permeability. Online databases and software can provide calculated values for these properties.
Table 3: Calculated Physicochemical and Pharmacokinetic Properties of this compound
| Property | Calculated Value | Significance |
| Molecular Weight | 147.22 g/mol | Adherence to Lipinski's Rule of Five |
| logP (Octanol/Water) | 1.939 | Indicates moderate lipophilicity |
| Water Solubility (logS) | -2.80 | Low to moderate aqueous solubility |
| Polar Surface Area (PSA) | 12.03 Ų | Suggests good membrane permeability |
| pKa (strongest basic) | 9.5 (predicted) | Influences ionization state at physiological pH |
Data sourced from chemical property databases and predictive models. chemeo.com
Furthermore, computational models can predict potential metabolic pathways. For this compound, metabolism is likely to involve the action of cytochrome P450 enzymes, leading to hydroxylation of the benzyl ring or N-dealkylation. The known interaction with MAO also represents a key metabolic and pharmacodynamic pathway. Predictions of potential toxicity, such as mutagenicity or cardiotoxicity, can also be made using structure-activity relationship (SAR) models.
Machine Learning Approaches in this compound Research
Machine learning (ML) is a rapidly growing field in computational chemistry and drug discovery. arxiv.org While specific ML studies on this compound are not yet prevalent, the application of these techniques holds significant promise for future research on this compound.
Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, could be developed to predict the MAO inhibitory activity of a series of this compound analogs. By training a model on a dataset of compounds with known activities, it would be possible to identify the key molecular descriptors that contribute to inhibitory potency.
Generative machine learning models could be employed for the de novo design of novel MAO inhibitors based on the this compound scaffold. nih.govresearchgate.net These models can learn the underlying patterns in chemical space and generate new molecules with desired properties, such as high potency and selectivity for MAO-B.
Interpretable machine learning frameworks could also be utilized to gain a deeper understanding of the structure-activity relationships. arxiv.org These methods can highlight the specific substructures or physicochemical properties that the model deems important for predicting a particular biological activity, thus providing valuable insights for medicinal chemists.
N Benzylcyclopropylamine As a Chiral Building Block
Applications in Asymmetric Synthesis
The utility of N-benzylcyclopropylamine and its derivatives in asymmetric synthesis is an area of growing interest, primarily leveraging the unique conformational constraints and reactivity of the cyclopropylamine (B47189) moiety. While direct applications of this compound as a chiral auxiliary are not extensively documented, related structures and synthetic strategies highlight its potential.
The asymmetric synthesis of cyclopropylamines often involves the use of chiral auxiliaries or catalysts to control stereochemistry. For instance, chiral N-sulfinyl alpha-chloro ketimines have been used as precursors to generate chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good yields and diastereoselectivity. nih.gov This approach, while not directly employing this compound, underscores a viable strategy for accessing chiral cyclopropylamine derivatives that could subsequently be N-benzylated.
In a different approach to constructing chiral cyclic systems, a domino reaction involving lithium N-α-methylbenzyl-N-benzylamide has been reported for the asymmetric synthesis of orthogonally functionalized cyclopentane (B165970) derivatives. This process, initiated by a Michael addition, demonstrates the utility of chiral N-benzylamines in controlling the stereochemical outcome of complex cyclization reactions. Although the substrate in this case is not a cyclopropylamine, the principle of using a chiral benzylic amine to direct stereoselective bond formation is a key concept that could be extended to reactions involving this compound.
Detailed research into the direct use of enantiopure this compound as a chiral building block is still emerging. However, the established principles of asymmetric synthesis suggest its potential in several key transformations:
As a Chiral Ligand: The nitrogen atom of this compound could coordinate to a metal center, allowing the chiral cyclopropyl (B3062369) group to influence the stereochemical course of a catalyzed reaction.
As a Chiral Precursor: Enantiomerically pure this compound can serve as a starting material, where the cyclopropylamine core is incorporated into a larger target molecule, transferring its chirality.
The following table summarizes representative transformations where chiral amine precursors are utilized in asymmetric synthesis, illustrating potential applications for this compound.
| Transformation Type | Chiral Precursor/Catalyst | Product Type | Key Feature |
| Asymmetric Cyclopropanation | Chiral Rhodium(II) Catalysts | Chiral Cyclopropanes | High diastereoselectivity and enantioselectivity. |
| Asymmetric Michael Addition | Chiral Organocatalysts | Chiral Adducts | Enantioselective formation of C-C bonds. |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts | Chiral Alkylated Products | Stereocontrolled alkylation of prochiral substrates. |
Enantioselective Transformations utilizing this compound Precursors
Precursors derived from this compound can undergo a variety of enantioselective transformations to generate new stereocenters with a high degree of control. The inherent chirality of the this compound unit can direct the stereochemical outcome of subsequent reactions.
One area of significant research is the diastereoselective functionalization of cyclic compounds. For example, the diastereoselective intramolecular double functionalization of benzene (B151609) rings has been achieved in the synthesis of dispirocyclic scaffolds. nih.gov This type of transformation, when applied to a precursor containing a chiral this compound moiety, could lead to the formation of complex polycyclic systems with multiple, well-defined stereocenters.
Furthermore, the development of atroposelective N-acylation reactions to synthesize N-N axially chiral compounds showcases the potential for creating unique chiral structures from amine precursors. nih.gov An this compound derivative could be envisioned as a substrate in such a reaction, where the existing stereocenter influences the formation of the chiral axis.
The table below outlines potential enantioselective transformations for precursors derived from this compound, based on established synthetic methodologies.
| Reaction Type | Precursor Feature | Expected Outcome | Stereochemical Control |
| Diastereoselective Alkylation | Chiral this compound amide | Alkylated product with new stereocenter | The existing stereocenter on the cyclopropyl ring directs the approach of the electrophile. |
| Diastereoselective Cyclization | This compound with a tethered reactive group | Polycyclic product with controlled stereochemistry | The chiral cyclopropylamine core acts as a stereochemical template. |
| Enantioselective Metal-Catalyzed Cross-Coupling | This compound-derived organometallic reagent | Chiral cross-coupled product | The chiral ligand or the inherent chirality of the substrate controls the enantioselectivity. |
Role in the Synthesis of Optically Active Compounds
This compound serves as a valuable precursor for the synthesis of a variety of optically active compounds, particularly those containing the cyclopropylamine pharmacophore, which is present in several bioactive molecules. The benzyl (B1604629) group acts as a readily removable protecting group, allowing for further functionalization of the amine.
The synthesis of analogues of bioactive compounds often relies on the use of chiral building blocks. For example, the chiral benzylamine (B48309) motif is a common feature in many FDA-approved pharmaceuticals. researchgate.net The development of stereoselective methods to synthesize chiral benzyl amines is therefore of significant importance to the pharmaceutical industry. researchgate.net While not a direct synthesis from this compound, the asymmetric synthesis of cyclopropylamines from N-sulfinyl alpha-chloro ketimines provides access to the core chiral cyclopropylamine structure, which can then be N-benzylated and further elaborated into more complex, optically active targets. nih.gov
The significance of chirality in drug discovery is well-established, with single-enantiomer drugs often exhibiting improved efficacy and safety profiles compared to their racemic counterparts. nih.govnih.gov Chiral building blocks like this compound are crucial for the efficient and stereocontrolled synthesis of these enantiopure active pharmaceutical ingredients.
The following table lists examples of optically active compound classes that could potentially be synthesized using this compound as a chiral building block.
| Compound Class | Synthetic Strategy | Importance |
| Chiral Pharmaceutical Intermediates | Incorporation of the this compound core followed by further transformations. | Key components in the synthesis of enantiopure drugs. |
| Bioactive Natural Product Analogues | Use of this compound to introduce a specific stereocenter and functional group. | Exploration of structure-activity relationships. |
| Chiral Ligands for Asymmetric Catalysis | Modification of the this compound structure to create novel ligands. | Enabling new enantioselective transformations. |
Future Research Directions and Translational Perspectives for N Benzylcyclopropylamine
Development of Novel Therapeutic Agents based on the Cyclopropylamine (B47189) Moiety
The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. acs.orgnih.gov Its incorporation into molecules can significantly enhance pharmacological properties, including potency, metabolic stability, and target selectivity. acs.orgnih.gov Future research is poised to leverage these advantages to develop novel N-benzylcyclopropylamine-based therapeutic agents for a range of diseases.
Antidepressant and Neuroprotective Agents
This compound derivatives have shown promise as inhibitors of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. acs.orgopenreview.net Inhibition of MAOs increases the levels of these neurotransmitters in the brain, a key mechanism for antidepressant action. openreview.net For instance, 1-benzylcyclopropylamine (B1214768) has been identified as a time-dependent, irreversible inactivator of both MAO-A and MAO-B. acs.org Further research into substituted this compound analogs could lead to the development of more selective and potent MAO inhibitors with improved therapeutic profiles for depression and other neurological disorders. nih.gov
| Compound | Target Enzyme(s) | Therapeutic Potential |
| 1-Phenylcyclopropylamine | MAO-A, MAO-B | Antidepressant |
| 1-Benzylcyclopropylamine | MAO-A, MAO-B | Antidepressant |
| N-Cyclopropyl-α-methylbenzylamine | MAO-A, MAO-B | Antidepressant |
This table summarizes examples of cyclopropylamine derivatives and their potential as MAO inhibitors for antidepressant therapy.
Anticancer Therapeutics
A significant area of research focuses on this compound derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme overexpressed in various cancers. nih.govmdpi.com LSD1 plays a critical role in tumorigenesis by regulating gene expression through histone demethylation. mdpi.com Styrenylcyclopropylamine derivatives have been identified as a new class of mechanism-based inhibitors that covalently modify the FAD cofactor of LSD1, demonstrating potent biochemical and cellular activity. nih.govmdpi.com The development of novel this compound-based LSD1 inhibitors represents a promising strategy for cancer therapy, with the potential to overcome resistance to existing treatments. mdpi.com
| Derivative Class | Target Enzyme | Therapeutic Application |
| Styrenylcyclopropylamines | LSD1 | Cancer |
| Phenylcyclopropylamines | LSD1 | Cancer |
This table highlights classes of cyclopropylamine derivatives being investigated as LSD1 inhibitors for cancer treatment.
Antiviral and Antimicrobial Agents
Advanced Mechanistic Investigations of Enzyme-Substrate Interactions
A deeper understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for the rational design of more effective and selective drugs. Advanced mechanistic investigations are a key future research direction.
Mechanism-Based Inhibition
Many cyclopropylamine-containing compounds, including this compound, act as mechanism-based inhibitors, also known as suicide inhibitors. acs.org These compounds are converted by the target enzyme into a reactive intermediate that then irreversibly inactivates the enzyme, often through covalent bond formation. acs.org
For example, the inactivation of MAO-A by 1-phenylcyclopropylamine involves covalent attachment to the flavin cofactor. acs.org In contrast, N-cyclopropyl-α-methylbenzylamine inactivates both MAO-A and MAO-B by forming a covalent bond with a cysteine residue in the active site. acs.org Similarly, styrenylcyclopropylamine inhibitors of LSD1 act by covalently labeling the FAD cofactor. nih.govmdpi.com
Future research will likely employ advanced techniques such as cryo-electron microscopy and time-resolved crystallography to capture snapshots of the enzyme-inhibitor complex at various stages of the inactivation process. These studies will provide invaluable insights into the precise molecular interactions and conformational changes that occur, guiding the design of inhibitors with enhanced specificity and reduced off-target effects.
Covalent Adduct Characterization
The formation of covalent adducts is a hallmark of mechanism-based inhibition by cyclopropylamines. Detailed characterization of these adducts is essential for understanding the inactivation mechanism. Mass spectrometry-based proteomics can be used to identify the specific amino acid residues that are modified by the reactive intermediates. X-ray crystallography of the inactivated enzyme can provide a high-resolution picture of the covalent adduct within the active site. nih.gov
A study on 1-substituted cyclopropylamine derivatives as LSD1 inhibitors revealed that different stereoisomers, while having similar inhibitory activities, form distinct covalent adducts with the FAD co-enzyme. nih.gov This highlights the importance of stereochemistry in the design of covalent inhibitors and underscores the need for detailed structural analysis.
Suicide Inhibition of Cytochrome P450 Enzymes
N-benzyl-N-cyclopropylamine is also known to be a suicide inhibitor of cytochrome P450 (P450) enzymes through a ring-opening mechanism. acs.org The inactivation process involves the generation of a reactive species that covalently binds to the enzyme. acs.org Understanding the mechanism of P450 inactivation is critical for predicting and mitigating potential drug-drug interactions, a crucial aspect of drug development.
Integration of Artificial Intelligence in this compound Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.gov These computational tools can analyze vast datasets, identify complex structure-activity relationships (SAR), and generate novel molecular structures with desired properties, significantly accelerating the drug development pipeline.
Predictive Modeling and Virtual Screening
| AI/ML Technique | Application in this compound Design |
| Machine Learning-Assisted QSAR (ML-QSAR) | Predict the biological activity of novel derivatives against targets like MAO-B. nih.gov |
| Cheminformatics and Murcko Scaffold Analysis | Identify favorable and unfavorable structural motifs for inhibitor design. nih.gov |
| Pharmacophore Modeling and Virtual Screening | Identify novel inhibitor candidates from large compound databases. nih.gov |
| Molecular Dynamics Simulations | Study the binding modes and stability of inhibitor-enzyme complexes. mdpi.comnih.gov |
This table outlines various AI and machine learning techniques and their potential applications in the design of this compound-based compounds.
De Novo Design and Generative Chemistry
Generative chemistry models, a branch of AI, can design entirely new molecules from scratch. nih.gov By providing the model with desired properties, such as high potency for LSD1 and good pharmacokinetic profiles, it can generate novel this compound analogs that have never been synthesized before. This approach has the potential to explore a much larger chemical space than traditional methods and lead to the discovery of truly innovative drug candidates.
In Silico ADMET Prediction
A significant challenge in drug development is ensuring that a compound has favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI models can be trained to predict these properties from a molecule's structure, allowing for the early identification and elimination of candidates that are likely to fail in later stages of development. nih.gov This in silico approach can significantly reduce the time and cost associated with preclinical studies. nih.gov For instance, computational predictions for a series of cyclopropylamine-containing cyanopyrimidine derivatives revealed appropriate aqueous solubility, high gastrointestinal absorption, and no predicted mutagenic or tumorigenic risks for most of the compounds. nih.gov
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 0–5°C | |
| Catalyst | Pd/C (5% wt) | |
| Purification Method | Column Chromatography |
Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : Use H NMR (400 MHz, CDCl) to confirm cyclopropane ring integrity (δ 0.5–1.5 ppm for cyclopropane protons) and benzyl group aromatic signals (δ 7.2–7.4 ppm). C NMR identifies carbonyl/amine functional groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak ([M+H]) and fragments (e.g., loss of benzyl group at m/z 90–100) .
- HPLC/LC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS quantifies purity and detects trace impurities .
Advanced Question: How should researchers address contradictions in reported biological activity data for this compound derivatives?
Answer:
Contradictions may arise from variations in assay conditions, impurity profiles, or cell line specificity. Mitigation strategies include:
- Standardized Assays : Replicate experiments across multiple cell lines (e.g., HEK293, HepG2) under controlled conditions (pH 7.4, 37°C, 5% CO) .
- Impurity Profiling : Use LC-MS to rule out interference from byproducts (e.g., oxidized cyclopropane derivatives) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .
Advanced Question: What computational methods predict the stability and reactivity of this compound under varying pH conditions?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess cyclopropane ring strain and bond dissociation energies. Predict hydrolysis pathways (e.g., acid-catalyzed ring-opening) .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (pH 2–12) to model degradation kinetics .
- pKa Prediction : Use software like MarvinSketch to estimate amine group basicity (predicted pKa ~9.5), guiding storage conditions (pH <8 recommended) .
Basic Question: What are the key storage and handling protocols for this compound to ensure long-term stability?
Answer:
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent moisture absorption and oxidative degradation .
- Handling : Use glove boxes for moisture-sensitive steps. Avoid incompatible materials (e.g., strong acids/bases) to prevent cyclopropane ring cleavage .
- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Question: How can researchers design experiments to elucidate the metabolic pathways of this compound in vitro?
Answer:
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quench reactions at timed intervals (0, 15, 30, 60 min) and analyze metabolites via LC-MS/MS .
- Isotopic Labeling : Synthesize C-labeled cyclopropane rings to track metabolic cleavage using isotopic pattern analysis .
- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .
Basic Question: What safety precautions are critical when working with this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .
- Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with 70% ethanol, and dispose of waste as hazardous chemical material .
- Ventilation : Maintain airflow >0.5 m/s in work areas to limit vapor accumulation .
Advanced Question: How can researchers resolve spectral overlaps in NMR data for this compound derivatives?
Answer:
- 2D NMR Techniques : Use COSY and HSQC to assign overlapping proton signals (e.g., distinguishing cyclopropane protons from aliphatic chains) .
- Variable Temperature NMR : Acquire spectra at 25°C and 40°C to separate broadened peaks caused by slow conformational exchange .
- Deuteration : Substitute labile protons with deuterium (e.g., DO exchange) to simplify aromatic regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
